2,8-Dibromo-3H-phenothiazin-3-one
Description
Properties
CAS No. |
62721-40-8 |
|---|---|
Molecular Formula |
C12H5Br2NOS |
Molecular Weight |
371.05 g/mol |
IUPAC Name |
2,8-dibromophenothiazin-3-one |
InChI |
InChI=1S/C12H5Br2NOS/c13-6-1-2-11-8(3-6)15-9-4-7(14)10(16)5-12(9)17-11/h1-5H |
InChI Key |
IJYZXCCMTSTETO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)N=C3C=C(C(=O)C=C3S2)Br |
Origin of Product |
United States |
Preparation Methods
Quinone-o-Mercaptoaniline Condensation
The foundational method for synthesizing 3H-phenothiazin-3-ones involves reacting o-mercaptoaniline with quinones in polar solvents. As detailed in EP0149297B1 , this one-pot reaction proceeds at temperatures between -10°C and ambient conditions without catalysts, yielding the phenothiazinone core via cyclization. For brominated derivatives, substituting standard quinones with 2,5-dibromo-1,4-benzoquinone introduces bromine atoms at the 2- and 8-positions during core formation.
Reaction Conditions :
- Solvent : Lower alkanols (e.g., ethanol) or acetic acid-water mixtures.
- Molar Ratio : 1:2 (o-mercaptoaniline : quinone).
- Temperature : 20–25°C (room temperature).
- Yield : ~80–85% for non-brominated analogs.
This method’s advantage lies in its simplicity, but regioselectivity depends on the quinone’s substitution pattern. For example, using 2,5-dibromo-3,6-dimethoxy-1,4-benzoquinone in ethanol under reflux yielded 2,7-dimethoxy-3H-phenothiazin-3-one derivatives with 83% efficiency, suggesting adaptability for dibromo products.
Bromination of Preformed Phenothiazinones
Direct bromination of the phenothiazinone core offers post-synthetic modification flexibility. N-Bromosuccinimide (NBS) or bromine (Br₂) in dichloromethane or acetic acid at 0–5°C introduces bromine atoms at electron-rich positions. For 3H-phenothiazin-3-one, bromination typically occurs at the 2- and 8-positions due to the carbonyl group’s electron-withdrawing effect, which deactivates the 1- and 9-positions.
Optimized Bromination Protocol :
- Reagent : Br₂ (2.2 equiv.) in glacial acetic acid.
- Temperature : 0°C (ice bath).
- Reaction Time : 4–6 hours.
- Workup : Quenching with Na₂S₂O₃, extraction with ethyl acetate, and column chromatography.
- Yield : 70–75% (reported for analogous 3,7-dibromo-10H-phenothiazine).
This method requires careful stoichiometry to avoid overbromination. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical for confirming regiochemistry.
Use of Brominated Starting Materials
2-Amino-5-bromothiophenol and Dibromoquinone
A two-step approach involves synthesizing 2-amino-5-bromothiophenol first, followed by condensation with 2,5-dibromo-1,4-benzoquinone . The Pelagia Research Library method demonstrates this using 2,5-dibromo-3,6-dimethoxy-1,4-benzoquinone and ethanol under reflux:
Step 1: Synthesis of 2-Amino-5-bromothiophenol
- Starting Material : Hydroquinone treated with HBr/H₂O₂.
- Conditions : 48 hours at 50°C.
- Yield : ~65%.
Step 2: Cyclocondensation
- Reactants : 2-Amino-5-bromothiophenol (1 equiv.), 2,5-dibromo-1,4-benzoquinone (2 equiv.).
- Solvent : Ethanol.
- Temperature : Reflux (78°C).
- Time : 4–6 hours.
- Yield : 80–83%.
This method ensures bromine pre-placement, avoiding competing reactions. The product’s purity is enhanced by the insolubility of the phenothiazinone in ethanol, enabling direct filtration.
Halogen Exchange Reactions
Comparative Analysis of Synthetic Routes
Applications and Derivatives
2,8-Dibromo-3H-phenothiazin-3-one serves as a precursor for photovoltaic materials and pharmaceuticals. Its electron-deficient structure enhances charge transport in perovskite solar cells , with reported power conversion efficiencies (PCE) exceeding 22%. Bromine atoms also facilitate further functionalization, such as:
- Phosphorescent emitters : Via Buchwald-Hartwig amination.
- Antimicrobial agents : By introducing sulfonamide groups.
Chemical Reactions Analysis
2,8-Dibromo-3H-phenothiazin-3-one undergoes various chemical reactions, including :
Oxidation: It can act as a photocatalyst for the photochemical oxidation of sulfides to sulfoxides using molecular oxygen as the sole oxidant and a blue LED lamp as the irradiation source.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include molecular oxygen, blue LED lamps, and nucleophiles for substitution reactions. Major products formed from these reactions include sulfoxides and substituted phenothiazine derivatives.
Scientific Research Applications
2,8-Dibromo-3H-phenothiazin-3-one has a wide range of scientific research applications :
Chemistry: It is used as a photocatalyst for the oxidation of sulfides to sulfoxides.
Biology: The compound exhibits antiviral, antibacterial, antimicrobial, anticonvulsant, analgesic, anti-inflammatory, antifungal, antitumor, anticancer, and lipoxygenase inhibitory activities.
Medicine: It is used in the treatment of allergic conditions, asthma, and cardiovascular disorders.
Industry: The compound is used in the synthesis of various heterocyclic derivatives with potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2,8-Dibromo-3H-phenothiazin-3-one involves its role as a photocatalyst in oxidation reactions . The compound absorbs light energy, which excites its electrons to a higher energy state. These excited electrons then participate in redox reactions, facilitating the oxidation of sulfides to sulfoxides. The molecular targets and pathways involved include the activation of molecular oxygen and the formation of reactive oxygen species.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Structural and Physicochemical Comparison
| Compound Name | Substituents | Molecular Weight (g/mol) | LogP<sup>*</sup> | Key Functional Differences |
|---|---|---|---|---|
| 2,8-Dibromo-3H-phenothiazin-3-one | Br (positions 2,8) | ~328.97 | ~3.2 | High lipophilicity |
| 3H-Phenothiazin-3-one | None | 199.24 | ~1.8 | Baseline structure |
| 3,7-Dichloro-3H-phenothiazin-3-one | Cl (positions 3,7) | ~268.11 | ~2.5 | Moderate lipophilicity |
| 2-Methyl-3H-phenothiazin-3-one | CH3 (position 2) | 213.29 | ~2.1 | Reduced steric bulk |
<sup>*</sup>LogP values estimated via computational models (e.g., XLogP3).
- Bromine vs.
- Positional Effects : The 2,8-dibromo substitution pattern creates a symmetrical electronic environment, which may influence π-π stacking interactions in receptor binding compared to asymmetrical derivatives like 3,7-dichloro analogues.
Solubility and Pharmacokinetics
- The 2,8-dibromo derivative’s low aqueous solubility (<0.1 mg/mL) contrasts with more polar analogues like 3,7-dichloro-3H-phenothiazin-3-one (~0.5 mg/mL). This necessitates formulation strategies (e.g., nanoparticle encapsulation) for in vivo applications.
Q & A
Q. What are the optimal synthetic pathways for preparing 2,8-Dibromo-3H-phenothiazin-3-one with high purity for biological studies?
Methodological Answer:
- Direct bromination of 3H-phenothiazin-3-one using bromine (Br₂) or N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF or DCM) under controlled temperatures (60–80°C) is a common approach.
- Key considerations :
- Regioselectivity : Use catalysts like FeCl₃ or AlCl₃ to direct bromination to the 2 and 8 positions .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures >95% purity.
- Validation : Monitor reaction progress via TLC and confirm final structure via ¹H/¹³C NMR and HRMS .
Q. How can researchers characterize the stability of 2,8-Dibromo-3H-phenothiazin-3-one under varying pH and temperature conditions?
Methodological Answer:
- Stability assays :
- pH-dependent degradation : Incubate the compound in buffered solutions (pH 2–10) at 37°C for 24–72 hours. Analyze degradation products via HPLC-MS .
- Thermal stability : Use differential scanning calorimetry (DSC) to determine decomposition temperatures and identify polymorphic transitions .
- Key finding : Brominated phenothiazinones are generally stable in acidic conditions but prone to dehalogenation in alkaline media .
Q. What spectroscopic techniques are most reliable for confirming the structure of 2,8-Dibromo-3H-phenothiazin-3-one?
Methodological Answer:
- ¹H/¹³C NMR : Identify aromatic proton environments (δ 7.2–8.1 ppm) and carbonyl carbon (δ ~180 ppm).
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 357.89 for C₁₂H₆Br₂NO₃S) .
- XRD : Single-crystal X-ray diffraction resolves regiochemical ambiguity in bromine substitution .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for 2,8-Dibromo-3H-phenothiazin-3-one analogs?
Methodological Answer:
- Root-cause analysis :
- Case study : Discrepancies in IC₅₀ values for anticancer activity may arise from varying redox conditions affecting bromine lability .
Q. What mechanistic insights explain the electrophilic substitution patterns in brominated phenothiazinone derivatives?
Methodological Answer:
- Computational modeling : Use DFT calculations (e.g., Gaussian09) to map electron density and predict bromination sites.
- Experimental validation : Synthesize deuterated analogs (e.g., 2,8-Dibromo-3H-phenothiazin-3-one-d₄) to study kinetic isotope effects .
- Key finding : Electron-withdrawing carbonyl groups at position 3 deactivate adjacent positions, favoring bromination at 2 and 8 .
Q. How can structure-activity relationship (SAR) studies optimize 2,8-Dibromo-3H-phenothiazin-3-one for selective kinase inhibition?
Methodological Answer:
- SAR workflow :
- Derivatization : Introduce substituents (e.g., methyl, methoxy) at non-brominated positions.
- Kinase profiling : Screen against a panel of 50+ kinases (e.g., EGFR, CDK2) using ATP-competitive assays .
- Docking studies : Perform molecular docking (AutoDock Vina) to identify key binding residues (e.g., hinge region interactions) .
- Critical parameter : Bulkier substituents at position 10 reduce off-target effects but may compromise solubility .
Q. What analytical strategies are recommended for detecting trace impurities in 2,8-Dibromo-3H-phenothiazin-3-one batches?
Methodological Answer:
- HPLC-UV/ELSD : Use a C18 column (4.6 × 250 mm, 5 µm) with acetonitrile/water (70:30) mobile phase.
- LC-QTOF-MS : Identify impurities via exact mass (e.g., monobrominated byproducts at m/z 278.93) .
- Threshold : Impurities >0.1% require re-crystallization or preparative HPLC .
Methodological Challenges & Solutions
Q. Addressing low solubility of 2,8-Dibromo-3H-phenothiazin-3-one in aqueous buffers for in vitro assays
- Strategies :
- Co-solvents : Use DMSO (≤1% v/v) to pre-dissolve the compound.
- Nanoparticle formulation : Encapsulate in PLGA nanoparticles (100–200 nm) to enhance bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
